molecular formula C17H12N4O6S2 B2580426 2-(furan-2-carboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide CAS No. 1286705-62-1

2-(furan-2-carboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide

Cat. No. B2580426
M. Wt: 432.43
InChI Key: IVMXIAKGIUCXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry12. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement2.


Chemical Reactions
The chemical reactions of a compound depend on its functional groups. Furan carboxamides, benzo[d]thiazoles, and oxazole carboxamides can undergo a variety of reactions, including substitution, addition, and elimination reactions1.


Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : Research has focused on synthesizing heterocyclic compounds from furan-2-carboxylic acid derivatives, exploring their chemical properties and reactivities. For instance, furan-2-carboxylic acid hydrazide has been used to synthesize compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, demonstrating thiol-thione tautomerism, a key property in pharmaceutical chemistry due to its implications for drug design and biological activity (Koparır, Çetin, & Cansiz, 2005).

  • Electrophilic Substitution Reactions : Compounds bearing the furan and benzothiazole units have been subjected to various electrophilic substitution reactions to synthesize novel compounds. These studies are crucial for developing new pharmaceuticals and materials with potential applications in treating diseases and in material science (Aleksandrov & El’chaninov, 2017).

Biological Applications

  • Antimicrobial and Antifungal Activities : Research into compounds derived from furan-2-carboxylic acid and benzo[d]thiazole has shown significant antimicrobial and antifungal activities. These findings are essential for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi. For example, derivatives of 3-(furan-2-yl)- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungi (Patel, Patel, & Shah, 2015).

  • Cytotoxicity and Potential as EGFR Inhibitors : A novel series of benzo[d]thiazole-2-carboxamide derivatives, designed based on virtual screening methods, exhibited cytotoxicity against cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR). These studies highlight the compound's potential as EGFR inhibitors, which is significant for cancer therapy (Zhang et al., 2017).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activities. These can be assessed through toxicological studies1.


Future Directions

The future directions for the study of a compound often involve further exploration of its biological activities, the development of more efficient synthesis methods, and the design of analogs with improved properties1.


Please note that this is a general analysis based on the structural components of the compound you mentioned. For a more specific analysis, more detailed information or studies on the specific compound would be needed.


properties

IUPAC Name

2-(furan-2-carbonylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O6S2/c1-29(24,25)9-4-5-10-13(7-9)28-17(19-10)21-14(22)11-8-27-16(18-11)20-15(23)12-3-2-6-26-12/h2-8H,1H3,(H,18,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMXIAKGIUCXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-carboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide

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